molecular formula C13H17BrF2O2Si B3055711 Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl- CAS No. 663934-09-6

Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl-

Cat. No.: B3055711
CAS No.: 663934-09-6
M. Wt: 351.26 g/mol
InChI Key: XVHZEVAFHFFZDV-UHFFFAOYSA-N
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Description

Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl- is a specialized organosilicon compound characterized by the presence of a silane group attached to a benzodioxole ring substituted with bromine and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl- typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Bromination and Difluoromethylation: The benzodioxole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide. Difluoromethylation can be achieved using difluoromethylating reagents like diethylaminosulfur trifluoride.

    Attachment of the Silane Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the oxidation state of the silicon or the aromatic ring.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated benzodioxole derivative, while cross-coupling can produce a variety of biaryl compounds.

Scientific Research Applications

Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl- has several scientific research applications:

    Materials Science: Used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials.

    Organic Synthesis: Employed in the synthesis of complex organic molecules and as a building block for pharmaceuticals and agrochemicals.

    Biological Studies: Investigated for its potential biological activity and as a probe in biochemical assays.

    Industrial Applications: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl- involves its interaction with specific molecular targets, depending on its application. For example, in cross-coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps catalyzed by palladium. In biological systems, its mechanism may involve binding to specific proteins or enzymes, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Silane, (6-chloro-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl-
  • Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)trimethyl-
  • Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triphenyl-

Uniqueness

Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl- is unique due to the specific combination of bromine and difluoromethyl groups on the benzodioxole ring, along with the triethylsilane moiety. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specialized applications in synthesis and materials science.

Properties

IUPAC Name

(6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)-triethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrF2O2Si/c1-4-19(5-2,6-3)11-8-9(14)7-10-12(11)18-13(15,16)17-10/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHZEVAFHFFZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C1=CC(=CC2=C1OC(O2)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrF2O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463186
Record name Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663934-09-6
Record name Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl-
Reactant of Route 2
Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl-
Reactant of Route 3
Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl-
Reactant of Route 4
Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl-
Reactant of Route 5
Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl-
Reactant of Route 6
Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl-

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